N-Boc-3,3-diphenyl-D-alanine Benzyl ester

Peptide Synthesis Orthogonal Protection Chemoselective Deprotection

N-Boc-3,3-diphenyl-D-alanine benzyl ester (CAS 915750-92-4) is a synthetically protected, non-proteinogenic D-amino acid derivative. The compound features three key structural elements: a D-configuration at the α-carbon, a bulky, 3,3-diphenyl substitution that introduces significant steric hindrance and conformational constraints, and an orthogonal protection scheme with an acid-labile Boc group on the amine and a hydrogenolyzable benzyl ester on the carboxylic acid.

Molecular Formula C27H29NO4
Molecular Weight 431.5 g/mol
Cat. No. B8095796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3,3-diphenyl-D-alanine Benzyl ester
Molecular FormulaC27H29NO4
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C27H29NO4/c1-27(2,3)32-26(30)28-24(25(29)31-19-20-13-7-4-8-14-20)23(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-24H,19H2,1-3H3,(H,28,30)/t24-/m1/s1
InChIKeyXFISHIKNOUFXJK-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3,3-diphenyl-D-alanine Benzyl Ester: A Sterically Hindered, Orthogonally Protected Building Block for Peptide and Peptidomimetic Synthesis


N-Boc-3,3-diphenyl-D-alanine benzyl ester (CAS 915750-92-4) is a synthetically protected, non-proteinogenic D-amino acid derivative . The compound features three key structural elements: (1) a D-configuration at the α-carbon, (2) a bulky, 3,3-diphenyl substitution that introduces significant steric hindrance and conformational constraints, and (3) an orthogonal protection scheme with an acid-labile Boc group on the amine and a hydrogenolyzable benzyl ester on the carboxylic acid . This specific combination of chirality, steric bulk, and orthogonal protecting groups positions it as a specialized intermediate for the controlled synthesis of conformationally restricted peptides, peptidomimetics, and other complex chiral molecules.

Why N-Boc-3,3-diphenyl-D-alanine Benzyl Ester is Not Interchangeable with Other Diphenylalanine Analogs


Substituting N-Boc-3,3-diphenyl-D-alanine benzyl ester with seemingly similar analogs like its free acid (Boc-3,3-diphenyl-D-alanine), its Fmoc-protected counterpart, or its L-enantiomer can lead to synthetic failure or altered bioactivity. The orthogonal Boc/benzyl ester protection is a defining feature, enabling chemoselective deprotection in the presence of other acid- or base-sensitive groups, a capability not shared with mono-protected or differently protected analogs . Furthermore, the specific D-configuration is crucial for generating the desired stereochemistry in the final peptide or peptidomimetic, as substituting the L-enantiomer is known to alter biological activity and receptor interactions in 3,3-diphenylalanine-containing peptides [1]. Finally, the free acid form lacks the benzyl ester, preventing its use in standard peptide coupling reactions where carboxyl protection is required .

Quantitative Evidence for Differentiated Performance of N-Boc-3,3-diphenyl-D-alanine Benzyl Ester


Orthogonal Protecting Group Strategy Enables Chemoselective Deprotection vs. Mono-Protected Analogs

The target compound's orthogonal Boc (acid-labile) and benzyl ester (hydrogenolyzable) groups allow for sequential, chemoselective deprotection. This contrasts with the mono-protected Boc-3,3-diphenyl-D-alanine, which has a free carboxylic acid and is thus unsuitable for standard carboxyl-activating coupling reactions . While comparable quantitative data on deprotection kinetics are not publicly available for this specific compound, the general principles of orthogonal protection are well-established in peptide chemistry, and the compound's structure provides a basis for class-level inference.

Peptide Synthesis Orthogonal Protection Chemoselective Deprotection

Chiral Integrity: D-Configuration Confers Specific Conformational Constraints vs. L-Enantiomer in Bioactive Peptides

The D-configuration of the target compound is not a trivial alternative to the L-form. In a study of vasopressin (AVP) analogues, substituting position 2 with D-3,3-diphenylalanine (d-Dpa) instead of L-Dpa resulted in distinct pharmacological profiles. Analogues containing d-Dpa displayed antiuterotonic activity and V1a receptor blockade, activities not shared by all L-Dpa analogues [1]. While this data is for the free amino acid incorporated into a peptide, it underscores that the stereochemistry of the 3,3-diphenylalanine building block is a critical determinant of the final peptide's biological and conformational properties.

Peptidomimetics Chirality Conformational Analysis

Steric Bulk Introduces Significant Conformational Restriction vs. Natural Amino Acids like Phenylalanine

The 3,3-diphenyl substitution creates an α,α-disubstituted amino acid motif, which is known to severely restrict the conformational freedom of the peptide backbone. Computational studies on model dipeptides containing diphenylalanine (DIP) show that the energy landscape is constrained to specific regions of φ-ψ space, characteristic of α-helices and β-turns [1]. In contrast, natural L-alanine dipeptides exhibit a much broader range of accessible conformations [1]. This class-level inference suggests that N-Boc-3,3-diphenyl-D-alanine benzyl ester will impart similar conformational rigidity when incorporated into a peptide chain, a property highly valued in the design of peptidomimetics with enhanced stability and target selectivity.

Peptidomimetics Conformational Constraint Molecular Modeling

Optimal Use Cases for N-Boc-3,3-diphenyl-D-alanine Benzyl Ester Based on Differentiated Properties


Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

The orthogonal Boc/benzyl ester protection of N-Boc-3,3-diphenyl-D-alanine benzyl ester is ideally suited for Boc-strategy SPPS, where the benzyl ester can be removed by hydrogenolysis at the end of the synthesis to liberate the free peptide acid. This avoids the harsh acid conditions required for global deprotection in Fmoc-strategy SPPS, which could be incompatible with acid-sensitive motifs elsewhere in the peptide sequence.

Synthesis of Peptidomimetics Targeting GPCRs and Other Receptors

The D-configuration and conformational constraints imparted by the 3,3-diphenyl group make this compound a strategic choice for designing peptidomimetic ligands for receptors where specific stereochemistry and rigidified secondary structure (e.g., β-turns) are known to be crucial for binding and activity, as demonstrated in studies of vasopressin analogues [1].

Asymmetric Synthesis and Chiral Auxiliary Research

The well-defined D-configuration of this sterically hindered amino acid derivative makes it a candidate for use as a chiral building block or auxiliary in the asymmetric synthesis of more complex molecules. Its structure could be exploited to induce stereoselectivity in key bond-forming reactions, a property that distinguishes it from less sterically demanding or racemic analogs .

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